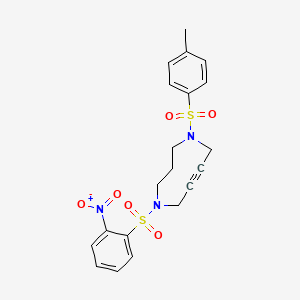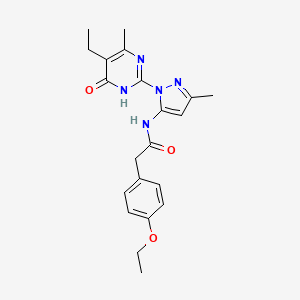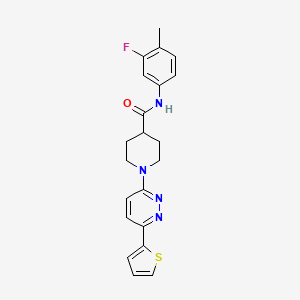
5-Methylhexane-2,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methylhexane-2,4-diol is an organic compound with the molecular formula C7H16O2 . It is also known by other names such as 2,4-Hexanediol, 5-methyl-, 5-Methyl-2,4-hexandiol, and 5-Methyl-2,4-hexanediol .
Molecular Structure Analysis
The molecular structure of 5-Methylhexane-2,4-diol consists of a seven-carbon chain with two hydroxyl groups attached to the second and fourth carbons and a methyl group attached to the fifth carbon . The average mass is 132.201 Da and the monoisotopic mass is 132.115036 Da .Chemical Reactions Analysis
Diols, like 5-Methylhexane-2,4-diol, can undergo a variety of reactions. The OH groups can be converted into halides, can react as nucleophiles, and oxidized to different carbonyl-containing functional groups depending on the structure of the diol and the oxidizing agent .Physical And Chemical Properties Analysis
5-Methylhexane-2,4-diol has a molecular formula of C7H16O2 . The average mass is 132.201 Da and the monoisotopic mass is 132.115036 Da .Applications De Recherche Scientifique
1. Hydroisomerization and Catalysis
5-Methylhexane-2,4-diol and its structural analogs play a role in the field of hydroisomerization and catalysis. For example, the hydroconversion of heptane isomers over catalysts like Pd/SAPO has been studied, revealing the influence of acid and metal site concentration on activity and selectivity. The reactivity and product distribution of heptane isomers, including compounds structurally related to 5-Methylhexane-2,4-diol, are significantly affected by these catalysts (Höchtl, Jentys, & Vinek, 2000).
2. Synthesis of Natural Product Building Blocks
5-Methylhexane-2,4-diol derivatives are used in synthesizing natural product building blocks. A study on the synthesis of 5-(3-bromophenyl)-4-hydroxy-5-methylhexan-2-one, a derivative, demonstrated its utility in natural product synthesis. Techniques like vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) were employed for its chiral characterization (De Gussem et al., 2013).
3. Role in Photoreactions of Aliphatic Ketones
Aliphatic ketones, including those related to 5-Methylhexane-2,4-diol, have been studied in photoreactions. Research focusing on the photochemistry of similar compounds in various solvents highlights the significance of these molecules in understanding photoreaction mechanisms (Encina & Lissi, 1976).
4. Hydrogen-Bonded Molecular Crystals
Derivatives of hexaphenylbenzene, which include structural analogs of 5-Methylhexane-2,4-diol, have been engineered to form hydrogen-bonded molecular crystals. These studies have implications in materials science, particularly in the design of molecular networks with specific properties (Maly et al., 2007).
5. Use as Percutaneous Absorption Enhancer
5-Methylhexane-2,4-diol, as a diol, can be related to compounds like pentane-1,5-diol, which are studied for their potential as percutaneous absorption enhancers in dermatology. These compounds can improve the absorption of active substances through the skin (Faergemann et al., 2005).
6. Catalytic Dehydration Studies
Studies on catalytic dehydration, such as the transformation of 4-hexene-1,3-diol to 1,3,5-hexatriene, provide insights into chemical processes relevant to derivatives of 5-Methylhexane-2,4-diol. These studies are crucial for understanding the behavior of similar compounds under catalytic conditions (Safarov et al., 1982).
Propriétés
IUPAC Name |
5-methylhexane-2,4-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-5(2)7(9)4-6(3)8/h5-9H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDZJWZHGKDMBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(C)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2826865.png)

![(4-Methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B2826871.png)

![2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2826873.png)

![2-fluoro-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2826878.png)
![2-(3-(Dimethylamino)propyl)-6-methoxy-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2826879.png)

![N-[2-(2,2-Difluoroethoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2826881.png)
![8-(2,4-Dimethylphenyl)-1-methyl-3-pentyl-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione](/img/structure/B2826882.png)
![Methyl 5-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate](/img/structure/B2826884.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide](/img/structure/B2826888.png)